molecular formula C86H132N24O24S4 B12408021 Oxytocin antiparallel dimer

Oxytocin antiparallel dimer

Cat. No.: B12408021
M. Wt: 2014.4 g/mol
InChI Key: SBLVMJOXVMBHCL-AQFNFDSMSA-N
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Description

Oxytocin antiparallel dimer is a synthetic compound derived from the naturally occurring neuropeptide oxytocin. Oxytocin is known for its role in social bonding, childbirth, and lactation. The dimerization of oxytocin, particularly in an antiparallel orientation, has been explored to modulate its pharmacological properties and enhance its stability and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of oxytocin antiparallel dimer involves the regioselective formation of disulfide bonds between two oxytocin molecules. The process typically includes the following steps:

    Monomeric Peptide Synthesis: The individual oxytocin peptides are synthesized using solid-phase peptide synthesis techniques.

    Dimerization: The monomeric peptides are then subjected to oxidative conditions to form disulfide bonds, resulting in the dimer.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. High-performance liquid chromatography (HPLC) and mass spectrometry are employed for purification and characterization .

Chemical Reactions Analysis

Types of Reactions: Oxytocin antiparallel dimer undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Oxytocin antiparallel dimer has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study peptide dimerization and disulfide bond formation.

    Biology: Investigated for its role in modulating social behaviors and physiological functions.

    Medicine: Explored for therapeutic potential in conditions such as anxiety, depression, and autism spectrum disorders.

Mechanism of Action

The mechanism of action of oxytocin antiparallel dimer involves its interaction with oxytocin receptors, which are G protein-coupled receptors. Upon binding to these receptors, the dimer activates intracellular signaling pathways, leading to the modulation of neuronal activity and neurotransmitter release. This results in various physiological and behavioral effects, such as social bonding, stress regulation, and pain modulation .

Comparison with Similar Compounds

Uniqueness: Oxytocin antiparallel dimer is unique due to its specific orientation, which influences its interaction with receptors and subsequent pharmacological effects. This orientation can result in different therapeutic potentials compared to other dimers and monomeric oxytocin .

Properties

Molecular Formula

C86H132N24O24S4

Molecular Weight

2014.4 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S,19R,24R,27S,30S,33S,36S,39R)-19,39-diamino-7,27-bis(2-amino-2-oxoethyl)-24-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-10,30-bis(3-amino-3-oxopropyl)-13,33-bis[(2S)-butan-2-yl]-16,36-bis[(4-hydroxyphenyl)methyl]-6,9,12,15,18,26,29,32,35,38-decaoxo-1,2,21,22-tetrathia-5,8,11,14,17,25,28,31,34,37-decazacyclotetracontane-4-carbonyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C86H132N24O24S4/c1-9-43(7)69-83(131)97-51(23-25-63(89)113)75(123)101-57(33-65(91)115)77(125)105-59(85(133)109-27-11-13-61(109)81(129)103-53(29-41(3)4)73(121)95-35-67(93)117)39-138-136-38-50(88)72(120)100-56(32-46-17-21-48(112)22-18-46)80(128)108-70(44(8)10-2)84(132)98-52(24-26-64(90)114)76(124)102-58(34-66(92)116)78(126)106-60(40-137-135-37-49(87)71(119)99-55(79(127)107-69)31-45-15-19-47(111)20-16-45)86(134)110-28-12-14-62(110)82(130)104-54(30-42(5)6)74(122)96-36-68(94)118/h15-22,41-44,49-62,69-70,111-112H,9-14,23-40,87-88H2,1-8H3,(H2,89,113)(H2,90,114)(H2,91,115)(H2,92,116)(H2,93,117)(H2,94,118)(H,95,121)(H,96,122)(H,97,131)(H,98,132)(H,99,119)(H,100,120)(H,101,123)(H,102,124)(H,103,129)(H,104,130)(H,105,125)(H,106,126)(H,107,127)(H,108,128)/t43-,44-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,69-,70-/m0/s1

InChI Key

SBLVMJOXVMBHCL-AQFNFDSMSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N)[C@@H](C)CC)CC4=CC=C(C=C4)O)N)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N)C(C)CC)CC4=CC=C(C=C4)O)N)C(=O)N5CCCC5C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Origin of Product

United States

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